molecular formula C20H36O3 B1261383 14,15-Epoxyeicosa-5(z)-enoic acid

14,15-Epoxyeicosa-5(z)-enoic acid

Cat. No.: B1261383
M. Wt: 324.5 g/mol
InChI Key: KZTLOTWHEAHQAZ-CLFYSBASSA-N
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Description

14,15-Epoxyeicosa-5(Z)-enoic acid, also known as 14,15-EE-(5Z)-E, is a type of epoxyeicosatrienoic acid (EET). EETs are metabolites derived from arachidonic acid through the action of cytochrome P450 epoxygenases. These compounds play significant roles in various biological processes, including the regulation of vascular tone and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 14,15-Epoxyeicosa-5(Z)-enoic acid is synthesized through the epoxidation of arachidonic acid. The reaction involves the use of cytochrome P450 epoxygenases, which catalyze the formation of the epoxide group at the 14,15-double bond of arachidonic acid .

Industrial Production Methods: Industrial production of this compound typically involves biotechnological methods using genetically engineered microorganisms that express cytochrome P450 enzymes. These microorganisms are cultured under controlled conditions to produce the desired compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 14,15-Epoxyeicosa-5(Z)-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

14,15-Epoxyeicosa-5(Z)-enoic acid has a wide range of scientific research applications, including:

Mechanism of Action

14,15-Epoxyeicosa-5(Z)-enoic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

14,15-Epoxyeicosa-5(Z)-enoic acid is unique among EETs due to its specific epoxide group and double bond configuration. Similar compounds include:

  • 5,6-Epoxyeicosatrienoic acid
  • 8,9-Epoxyeicosatrienoic acid
  • 11,12-Epoxyeicosatrienoic acid

These compounds share similar biological activities but differ in their specific molecular structures and reactivity .

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

(Z)-13-(3-pentyloxiran-2-yl)tridec-5-enoic acid

InChI

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-

InChI Key

KZTLOTWHEAHQAZ-CLFYSBASSA-N

Isomeric SMILES

CCCCCC1C(O1)CCCCCCC/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O

Synonyms

14,15-EEZE
14,15-eicosa-5(Z)-enoic acid
14,15-eicosa-5-enoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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